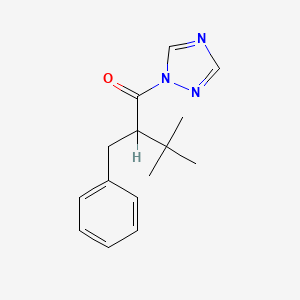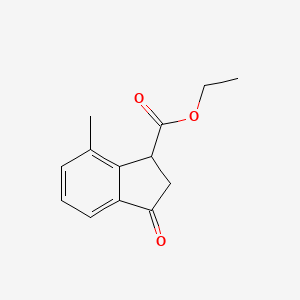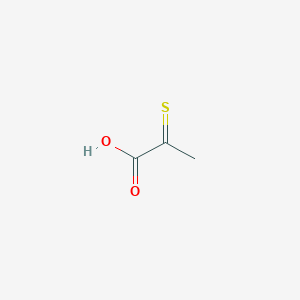
(Dimethylamino)bromosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dimethylamino)bromosilane is an organosilicon compound with the chemical formula (CH₃)₂NSiH₂Br. It is a colorless liquid that is used as a reagent in organic synthesis and materials science. The compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
(Dimethylamino)bromosilane can be synthesized through several methods. One common approach involves the reaction of dimethylamine with bromosilane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
BrSiH3+(CH3)2NH→(CH3)2NSiH2Br+H2
The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
化学反应分析
Types of Reactions
(Dimethylamino)bromosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkoxides or amines.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Reduction Reactions: this compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Grignard Reagents: For substitution reactions.
Hydrogen Gas: For reduction reactions.
Alkoxides: For forming siloxanes.
The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions and to ensure high yields .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can produce siloxanes, while reduction reactions can yield various silanes .
科学研究应用
(Dimethylamino)bromosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of siloxanes and other silicon-containing materials.
Biology: Employed in the modification of biomolecules and the development of silicon-based probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
作用机制
The mechanism of action of (dimethylamino)bromosilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is primarily due to the presence of the bromine atom and the dimethylamino group, which can participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
(Dimethylamino)chlorosilane: Similar in structure but contains a chlorine atom instead of bromine.
(Dimethylamino)fluorosilane: Contains a fluorine atom instead of bromine.
(Dimethylamino)iodosilane: Contains an iodine atom instead of bromine.
Uniqueness
(Dimethylamino)bromosilane is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it particularly useful in certain types of chemical reactions where other halogenated silanes may not be as effective .
属性
分子式 |
C2H6BrNSi |
|---|---|
分子量 |
152.06 g/mol |
InChI |
InChI=1S/C2H6BrNSi/c1-4(2)5-3/h1-2H3 |
InChI 键 |
VCHLJOWEWBZASV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)[Si]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

